N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-3-15-4-10-18(11-5-15)28-19(32)12-31-13-27-24-20(25(31)33)14(2)21(35-24)23-29-22(30-34-23)16-6-8-17(26)9-7-16/h4-11,13H,3,12H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKFPFOQEUUQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a novel compound with significant potential in pharmacology. Its complex structure suggests various biological activities, which have been the focus of recent research. This article summarizes the biological activity of this compound based on diverse sources, including case studies and research findings.
The molecular formula of the compound is , with a molecular weight of 489.53 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FN5O3S |
| Molecular Weight | 489.53 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the 1,2,4-oxadiazole moiety have been reported to induce apoptosis in cancer cells by activating p53 and caspase pathways. In vitro studies demonstrated that certain derivatives achieved IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and HeLa .
Case Study:
In a study evaluating the cytotoxic effects of oxadiazole derivatives on MCF-7 cells, it was found that modifications to the oxadiazole ring significantly enhanced anticancer activity. The most potent derivative showed an IC50 value of 0.65 µM .
Antioxidant Activity
The antioxidant potential of compounds featuring the thieno[2,3-d]pyrimidine scaffold has been explored extensively. These compounds have demonstrated the ability to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. The antioxidant activity was assessed using various assays, including the TBARS assay, which evaluates malondialdehyde levels as an indicator of lipid peroxidation .
The mechanism through which this compound exerts its biological effects is believed to involve several pathways:
- Apoptosis Induction: Activation of apoptotic pathways via caspase activation and p53 modulation.
- Cell Cycle Arrest: Compounds in this class have been shown to cause cell cycle arrest at the G0-G1 phase in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties help mitigate oxidative damage within cells.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(4-ethylphenyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exhibit significant anticancer properties. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy for its ability to induce apoptosis in cancer cells.
Case Study:
A study focused on the cytotoxic effects of oxadiazole derivatives on MCF-7 breast cancer cells demonstrated that structural modifications significantly enhanced their anticancer activity. The most effective derivative achieved an IC50 value of 0.65 µM , indicating potent cytotoxicity against these cancer cells .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for reducing oxidative stress in biological systems. Compounds containing the thieno[2,3-d]pyrimidine scaffold have been shown to effectively scavenge free radicals and inhibit lipid peroxidation.
Mechanisms of Action:
- Apoptosis Induction: Activation of apoptotic pathways through caspase activation and modulation of p53.
- Cell Cycle Arrest: Evidence suggests that these compounds can cause cell cycle arrest at the G0-G1 phase in cancer cells.
- Reactive Oxygen Species Scavenging: The antioxidant properties help mitigate oxidative damage within cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against various pathogens. Research has indicated that derivatives of this compound may possess moderate to good antimicrobial activity against specific strains .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-d]pyrimidin-4(3H)-one core. Key steps include:
- Step 1: Cyclocondensation of substituted thioureas with β-keto esters to form the pyrimidine ring .
- Step 2: Introduction of the 1,2,4-oxadiazole moiety via a [3+2] cycloaddition between nitrile oxides and amidoximes under microwave irradiation (60–80°C, 2–4 hours) .
- Step 3: Acetamide side-chain coupling using carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF, room temperature, 12 hours) .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance aryl group incorporation efficiency .
Basic: How should researchers validate structural integrity and purity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR: Confirm substituent positions (e.g., ¹H-NMR: δ 8.2–8.5 ppm for oxadiazole protons; ¹³C-NMR: ~170 ppm for carbonyl groups) .
- IR: Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and stereochemistry (e.g., compare with analogs in Acta Crystallographica datasets) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~520) .
Advanced: How to design experiments to evaluate its biological activity in pharmacological contexts?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ kinase assays (e.g., EGFR or VEGFR-2) with IC₅₀ determination .
- Antimicrobial Activity: Follow CLSI guidelines for MIC testing against Gram-positive/negative strains .
- Cell-Based Studies:
- Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, A549) .
- Dose-response curves (0.1–100 µM) with cytotoxicity controls (e.g., cisplatin) .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or pyridinyl) .
-
Key Structural Features to Test:
Modification Biological Impact Reference Oxadiazole → Thiadiazole Reduced kinase inhibition Ethylphenyl → Acetylphenyl Enhanced antimicrobial activity -
Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Advanced: What strategies address solubility and stability challenges in biological assays?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS .
- Prepare cyclodextrin inclusion complexes for aqueous media .
- Stability Testing:
Advanced: How to design in vivo pharmacokinetic studies?
Methodological Answer:
- Animal Models: Use Sprague-Dawley rats (n=6/group) for IV/PO administration (dose: 10 mg/kg) .
- Parameters Measured:
- Plasma concentration-time profiles (LC-MS/MS quantification).
- Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .
- Tissue Distribution: Sacrifice at intervals (1, 4, 24 hours) to analyze brain, liver, and kidney penetration .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Troubleshooting Steps:
- Statistical Analysis: Use ANOVA with post-hoc tests to identify outliers or batch effects .
Advanced: What computational methods predict binding modes and metabolite profiles?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) using crystal structures from PDB (e.g., 4R3P for kinase targets) .
- ADMET Prediction:
- Use SwissADME for bioavailability radar and cytochrome P450 inhibition .
- Run MetaSite to identify probable Phase I metabolites (e.g., oxadiazole ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
